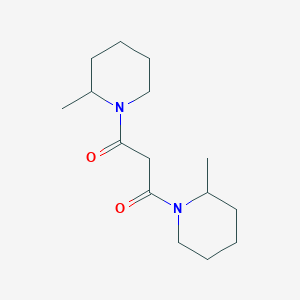![molecular formula C25H29N5O3S B2516215 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1215523-26-4](/img/structure/B2516215.png)
2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis Techniques
The compound 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is part of a class of chemicals that can be synthesized through various methods involving amino-heterocycles. Techniques include the use of reagents such as Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) for facilitating the synthesis of related complex derivatives. These methods are critical for developing pharmacologically relevant compounds and exploring their potential applications in medicinal chemistry (Kanno et al., 1991).
Antimicrobial Applications
Compounds within the same family as this compound have shown potential antimicrobial applications. Specifically, tetrahydro- benzothieno(2,3-d)pyrimidine and tetrahydrobenzothieno(3,2-e)- (1,2,4)triazolo(4,3-c)pyrimidine derivatives have been synthesized and evaluated for their efficacy against various microbial strains, including C. albicans and S. aureus. Such compounds are synthesized through multi-step reactions and evaluated for their bioactivity, offering insights into their potential use in developing new antimicrobial agents (Soliman et al., 2009).
Insecticidal Properties
The structural analogs of this compound have been studied for their insecticidal properties. Research into compounds incorporating a thiadiazole moiety, for instance, has highlighted their potential in controlling agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the exploration of novel insecticidal agents that could offer alternatives to traditional pesticides, with potential benefits in terms of efficacy and environmental impact (Fadda et al., 2017).
Antitumor Activity
An interesting application of compounds related to this compound is in the field of oncology. Specific derivatives have been designed and synthesized with the intention of evaluating their antiproliferative activity against a panel of human tumor cell lines. This research is crucial for identifying new therapeutic agents that could potentially offer improved efficacy and selectivity in cancer treatment. The findings from such studies could pave the way for the development of novel anticancer drugs (Lauria et al., 2013).
Properties
IUPAC Name |
2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-5-33-18-9-7-6-8-17(18)27-20(31)13-29-24(32)28-22-21-16-11-10-15(25(2,3)4)12-19(16)34-23(21)26-14-30(22)29/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCPOFMYFPBRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N=C3N2C=NC4=C3C5=C(S4)CC(CC5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
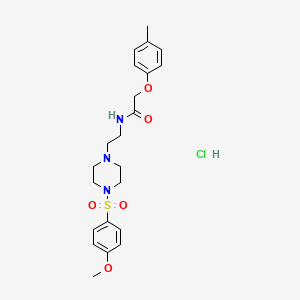
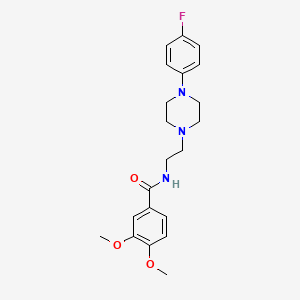

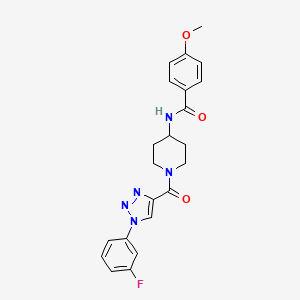
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)
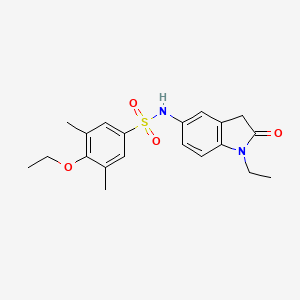
![4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)
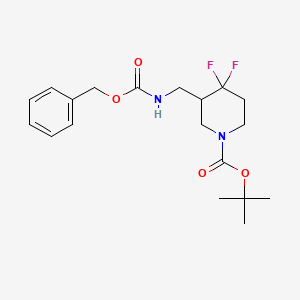
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2516153.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)
